BenchChemオンラインストアへようこそ!

2-methanesulfonyl-N-(2-methyl-1,3-benzothiazol-6-yl)benzamide

PPARα antagonist Nuclear receptor Metabolic disease

This research-grade benzothiazole sulfonamide (CAS 852935-59-2) is essential for SAR studies targeting PPARα antagonist activity. The 2-methyl substituent on the benzothiazole ring is the defining structural feature that distinguishes it from 2-methylsulfanyl analogs, enabling precise dissection of how the 2-position influences target binding and metabolic stability. The N-(methylsulfonyl)amide motif is exquisitely sensitive to substitution pattern, and replacement with a generic benzothiazole amide risks introducing an unrecognized functional phenotype. Users deploying this compound as a selectivity benchmark or negative control must first confirm antagonistic potency in-house. Independent verification of this exact CAS ensures assay reproducibility and protects against resource waste from structurally ambiguous substitutes.

Molecular Formula C16H14N2O3S2
Molecular Weight 346.42
CAS No. 852935-59-2
Cat. No. B2729882
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-methanesulfonyl-N-(2-methyl-1,3-benzothiazol-6-yl)benzamide
CAS852935-59-2
Molecular FormulaC16H14N2O3S2
Molecular Weight346.42
Structural Identifiers
SMILESCC1=NC2=C(S1)C=C(C=C2)NC(=O)C3=CC=CC=C3S(=O)(=O)C
InChIInChI=1S/C16H14N2O3S2/c1-10-17-13-8-7-11(9-14(13)22-10)18-16(19)12-5-3-4-6-15(12)23(2,20)21/h3-9H,1-2H3,(H,18,19)
InChIKeyNGDVXBRGOKTDQY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-Methanesulfonyl-N-(2-methyl-1,3-benzothiazol-6-yl)benzamide (CAS 852935-59-2): Chemical Identity and Baseline Properties for Procurement Evaluation


2-Methanesulfonyl-N-(2-methyl-1,3-benzothiazol-6-yl)benzamide (CAS 852935-59-2) is a synthetic small molecule belonging to the class of benzothiazole-bearing sulfonamide/amide derivatives. Its structure comprises a 2-methyl-1,3-benzothiazol-6-amine core coupled to a 2-methanesulfonylbenzoic acid moiety . The compound has a molecular formula of C16H14N2O3S2 and a molecular weight of 346.4 g/mol . This chemical class is frequently explored in medicinal chemistry campaigns targeting peroxisome proliferator-activated receptors (PPARs), kinases, and carbonic anhydrases; however, the specific pharmacological profile of this precise substitution pattern remains poorly defined in the open primary literature, making independent verification of its differentiation from structurally analogous benzothiazole amides essential before committing to procurement.

Procurement Risk Assessment: Why In-Class Benzothiazole Amides Cannot Reliably Substitute for 2-Methanesulfonyl-N-(2-methyl-1,3-benzothiazol-6-yl)benzamide


Benzothiazole-containing sulfonamides and amides are a structurally congested chemical space where minor alterations—such as the position of the sulfonyl group, the nature of the benzothiazole 2-substituent, or the linker connectivity—frequently invert functional activity from agonism to antagonism or abolish target engagement entirely. The N-(methylsulfonyl)amide motif present in this compound has been specifically employed to convert carboxylic acid PPARα agonists into antagonists, a functional switch that is exquisitely sensitive to substitution pattern [1]. Consequently, replacing 2-methanesulfonyl-N-(2-methyl-1,3-benzothiazol-6-yl)benzamide with a generic benzothiazole amide that lacks identical methanesulfonyl positioning, identical 2-methyl substitution on the benzothiazole, or identical 6-yl connectivity risks introducing an unrecognized functional phenotype that may confound biological assays, invalidate structure-activity relationship interpretations, and waste procurement resources.

Quantitative Differentiation Evidence for 2-Methanesulfonyl-N-(2-methyl-1,3-benzothiazol-6-yl)benzamide (852935-59-2) Against Closest Analogs


PPARα Antagonist Functional Switch: Class-Level Evidence for N-(Methylsulfonyl)benzamide Scaffolds

In the class of N-(methylsulfonyl)amides derived from fibrate carboxylic acids, the introduction of the methylsulfonylamide group converts PPARα agonists into antagonists. The parent fibrate agonists (e.g., clofibric acid) activate PPARα with EC50 values in the low micromolar range, whereas the analogous N-(methylsulfonyl)amide derivatives display antagonistic IC50 values as low as 0.48 µM in a transactivation assay using the reference agonist GW7647 [1]. This represents a complete functional inversion from agonist to antagonist. For 2-methanesulfonyl-N-(2-methyl-1,3-benzothiazol-6-yl)benzamide, which bears the identical N-(methylsulfonyl)amide warhead, this class-level evidence predicts antagonistic behavior at PPARα that is absent in the corresponding carboxylic acid or unsubstituted amide analogs. However, the precise IC50 value for this specific CAS compound has not been reported in the literature surveyed.

PPARα antagonist Nuclear receptor Metabolic disease

Structural Differentiation from Closest Commercial Analog: 2-Methyl vs. 2-Methylsulfanyl Benzothiazole Substitution

The most closely related commercially indexed analog to 2-methanesulfonyl-N-(2-methyl-1,3-benzothiazol-6-yl)benzamide (MW 346.4, C16H14N2O3S2) is 2-methanesulfonyl-N-[2-(methylsulfanyl)-1,3-benzothiazol-6-yl]benzamide (CAS 896360-88-6; MW 378.5, C16H14N2O3S3) . The sole structural difference lies in the benzothiazole 2-position substituent: a methyl group (–CH3) in the target compound versus a methylsulfanyl group (–SCH3) in the analog. This substitution introduces an additional sulfur atom, increasing molecular weight by 32.1 Da, adding a polarizable lone-pair-containing substituent, and altering both electronic properties and metabolic stability. These differences are sufficient to produce divergent target engagement profiles, solubility, and pharmacokinetic behavior, despite the superficial scaffold similarity.

Chemical identity Procurement specification SAR analysis

Kinase Inhibition Selectivity Profile: Comparison with Benzothiazole Amide Library Compounds

A series of benzothiazole amides structurally related to 2-methanesulfonyl-N-(2-methyl-1,3-benzothiazol-6-yl)benzamide were evaluated for anti-proliferative activity in paraganglioma, pancreatic, and colorectal cancer cell lines. Compound 2b (bearing a specific, undisclosed substitution pattern on the benzothiazole amide scaffold) achieved >90% inhibition of cell viability in two paraganglioma cell lines with IC50 values in the low micromolar range, while other close analogs in the same series (2a, 2c–2g) showed markedly weaker or negligible activity [1]. This demonstrates that within the benzothiazole amide class, minor structural modifications produce dramatic differences in cellular potency. The precise anti-proliferative IC50 of CAS 852935-59-2 has not been reported in this or other identified studies, meaning its position on the potency spectrum relative to 2b or other characterized analogs is currently unknown.

Kinase selectivity Anti-proliferative Benzothiazole amides

Absence of Published Selectivity or Toxicity Data: Benchmarking Against the Closest Pharmacologically Characterized Analog

The related benzothiazole-based N-(phenylsulfonyl)amide series has been profiled for PPARα vs. PPARγ selectivity: lead compounds in that series display a range of behaviors from PPARα-selective antagonism to dual PPARα/γ antagonism [1]. This indicates that the sulfonylamide substitution pattern and benzothiazole connectivity govern subtype selectivity. For 2-methanesulfonyl-N-(2-methyl-1,3-benzothiazol-6-yl)benzamide, no selectivity data (PPARα/γ/δ or broader off-target panel), no cytotoxicity IC50 values in non-cancer cell lines, no CYP inhibition profile, and no in vivo pharmacokinetic data have been identified in the accessible peer-reviewed literature or patent corpus. Its selectivity window and safety profile are therefore entirely uncharacterized.

Off-target activity Selectivity profiling Procurement risk

Validated and Inferred Research Application Scenarios for 2-Methanesulfonyl-N-(2-methyl-1,3-benzothiazol-6-yl)benzamide (852935-59-2)


PPARα Antagonist Probe Development in Metabolic Disease and Cancer Models

Based on class-level evidence that N-(methylsulfonyl)amides containing the benzothiazole scaffold act as PPARα antagonists [1], this compound may serve as a starting point for developing chemical probes to interrogate PPARα biology in hepatic steatosis, dyslipidemia, and PPARα-overexpressing cancers such as paraganglioma. However, users must first confirm antagonistic potency and selectivity through in-house transactivation assays, as the specific IC50 and selectivity window for this precise CAS compound have not been publicly disclosed.

Structure-Activity Relationship (SAR) Exploration of Benzothiazole 2-Substituent Effects

The compound's defining feature—a 2-methyl substituent on the benzothiazole ring—distinguishes it from the 2-methylsulfanyl analog (CAS 896360-88-6). This makes it a valuable tool in systematic SAR studies aimed at dissecting the contribution of the benzothiazole 2-position to target binding, cellular permeability, and metabolic stability. Comparative procurement of both compounds enables paired analysis .

Negative Control or Selectivity Benchmarking Against Characterized Benzothiazole Amide Series

Given the documented activity cliff within the benzothiazole amide series—where compound 2b exhibits potent anti-proliferative activity (IC50 low µM) while close analogs are inactive [2]—2-methanesulfonyl-N-(2-methyl-1,3-benzothiazol-6-yl)benzamide could be deployed as a selectivity benchmark or negative control, provided its own activity is first determined. Its structural distinction from the active 2b scaffold may confer a different pharmacological signature useful for assay validation.

Chemical Biology Tool in PPARα Signaling Pathway Dissection

If confirmed as a PPARα antagonist, this compound could be used alongside established PPARα antagonists such as GW6471 to dissect PPARα-dependent transcriptional programs, CPT1A regulation, and lipid droplet biology. The N-(methylsulfonyl)amide warhead has been shown to enable submicromolar antagonism in related analogs [1], positioning this scaffold as a potentially useful complement to existing probe molecules.

Quote Request

Request a Quote for 2-methanesulfonyl-N-(2-methyl-1,3-benzothiazol-6-yl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.